3,4-Dibromo-5-methylthiophene-2-carboxylic acid 3,4-Dibromo-5-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889912
InChI: InChI=1S/C6H4Br2O2S/c1-2-3(7)4(8)5(11-2)6(9)10/h1H3,(H,9,10)
SMILES:
Molecular Formula: C6H4Br2O2S
Molecular Weight: 299.97 g/mol

3,4-Dibromo-5-methylthiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC15889912

Molecular Formula: C6H4Br2O2S

Molecular Weight: 299.97 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromo-5-methylthiophene-2-carboxylic acid -

Specification

Molecular Formula C6H4Br2O2S
Molecular Weight 299.97 g/mol
IUPAC Name 3,4-dibromo-5-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H4Br2O2S/c1-2-3(7)4(8)5(11-2)6(9)10/h1H3,(H,9,10)
Standard InChI Key KAQWTKCZNQNNOO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(S1)C(=O)O)Br)Br

Introduction

Structural Characteristics and Nomenclature

The compound features a thiophene ring substituted with bromine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2. Its IUPAC name, 3,4-dibromo-5-methylthiophene-2-carboxylic acid, reflects this substitution pattern.

Molecular Properties

PropertyValue
Molecular formulaC₆H₄Br₂O₂S
Molecular weight299.97 g/mol
SMILESCC1=C(C(=C(S1)C(=O)O)Br)Br
InChIKeyKAQWTKCZNQNNOO-UHFFFAOYSA-N

The electron-withdrawing bromine atoms significantly influence the compound’s reactivity, directing electrophilic substitutions and stabilizing intermediates during synthetic transformations.

Synthesis and Optimization

Bromination Protocols

The synthesis typically begins with 5-methylthiophene-2-carboxylic acid, which undergoes dibromination using bromine (Br₂) in acetic acid under controlled conditions (0–25°C). Key steps include:

  • Regioselective bromination: The carboxylic acid group at position 2 directs bromine to the adjacent 3 and 4 positions.

  • Quenching: Excess bromine is neutralized with sodium thiosulfate (Na₂S₂O₃).

  • Purification: Column chromatography with ethyl acetate/hexane yields the product (reported purity: >95% by HPLC).

Yield Optimization

  • Temperature control: Lower temperatures (0–5°C) minimize polybromination byproducts.

  • Solvent selection: Chloroform enhances solubility of intermediates, achieving 82–86% isolated yields.

Reactivity and Functionalization

The compound participates in diverse reactions due to its reactive bromine atoms and carboxylic acid group:

Nucleophilic Aromatic Substitution (SNAr)

  • Amine coupling: Reacts with primary amines (e.g., morpholine) in dimethylformamide (DMF) at 60°C to form 3,4-diamino derivatives.

  • Suzuki-Miyaura cross-coupling: Using Pd(PPh₃)₄ and aryl boronic acids in toluene/water, yielding biaryl thiophenes for electronic materials.

Carboxylic Acid Derivatives

  • Esterification: Treatment with methanol/H₂SO₄ produces methyl esters (e.g., methyl 3,4-dibromo-5-methylthiophene-2-carboxylate) .

  • Amide formation: Coupling with EDCl/HOBt enables peptide-like conjugates for drug discovery.

Applications in Materials Science

Organic Semiconductors

The electron-deficient thiophene core enhances charge transport in polymers. Blending with poly(3-hexylthiophene) (P3HT) improves electron mobility in organic field-effect transistors (OFETs).

Ligand Design

  • Metal-organic frameworks (MOFs): Serves as a carboxylate linker for Zn²⁺/Cu²⁺ coordination polymers.

  • Catalysis: Pd complexes derived from this compound show activity in C–C coupling reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methyl group: δ 2.45 (s, 3H).

    • Thiophene-H: δ 7.28 (s, 1H).

  • FT-IR (KBr):

    • C=O stretch: 1685 cm⁻¹.

    • C-Br stretch: 680 cm⁻¹.

Mass Spectrometry

  • HRMS (ESI+): [M+H]⁺ observed at m/z 300.83 (calculated: 300.82) .

Comparative Analysis with Isomeric Derivatives

Property3,4-Dibromo Isomer4,5-Dibromo Isomer
CAS No.Not available854626-32-7
Electrophilic sitesC-5 (methyl-directed)C-3 (carboxy-directed)
Suzuki coupling78–85% yield72–80% yield

The 3,4-dibromo isomer exhibits superior reactivity in SNAr reactions due to reduced steric hindrance compared to the 4,5-isomer.

Challenges and Future Directions

Despite its utility, limited commercial availability and high bromination costs hinder large-scale applications. Ongoing research focuses on:

  • Flow chemistry approaches: To improve bromination efficiency.

  • Bioconjugation studies: Exploring antibacterial and anticancer activities of amide derivatives.

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